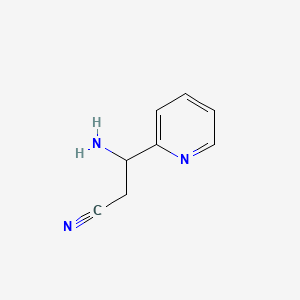

3-Amino-3-(pyridin-2-YL)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-3-(pyridin-2-YL)propanenitrile is a chemical compound with the CAS Number: 1270489-77-4. It has a molecular weight of 147.18 and its IUPAC name is 3-amino-3-(2-pyridinyl)propanenitrile .

Molecular Structure Analysis

The InChI code for 3-Amino-3-(pyridin-2-YL)propanenitrile is 1S/C8H9N3/c9-5-4-7(10)8-3-1-2-6-11-8/h1-3,6-7H,4,10H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Amino-3-(pyridin-2-YL)propanenitrile is a compound with a molecular weight of 147.18. It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Synthesis of N-Heterocycles

The compound “3-Amino-3-(pyridin-2-YL)propanenitrile” can be used in the synthesis of various N-heterocycles. For example, it has been utilized for the facile conversion into 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of ethylenediamine and 1,3-diaminopropane .

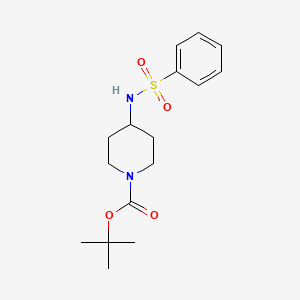

Antibacterial Activity

This compound has been incorporated into the structure of fourth-generation cephalosporins to enhance their antibacterial activity. The 3-aminopyrazole function group at the 3-positions of cephalosporins like cefoselis was fused with a piperidine to create a scaffold that can be readily obtained from corresponding 4-oxopiperidine-3-carbonitrile in a single operation .

Pharmacophores for Medicinal Applications

Aminopyridines, such as “3-Amino-3-(pyridin-2-YL)propanenitrile”, serve as pharmacophores for many molecules with significant biological and therapeutic value. N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which have varied medicinal applications, have received great attention in recent years .

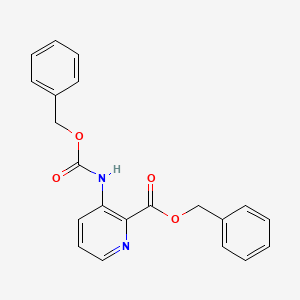

Synthesis of Amide Derivatives

The compound has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. These derivatives were synthesized using ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials .

Characterization Studies

In characterization studies, specifically during High Resolution Mass Spectrometry (HRMS), synthesized imidates derived from “3-Amino-3-(pyridin-2-YL)propanenitrile” showed two fragments, [M−31]+ and [M+15]+, with the use of a higher fragmentor voltage .

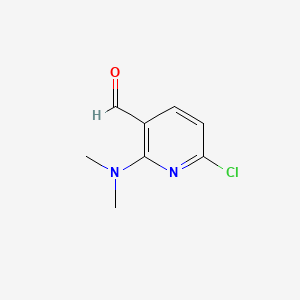

Synthesis of Cyanonicotinate Derivatives

The compound has also been used in the synthesis of ethyl 6-cyanonicotinate. This process involved a solution of 3-(ethoxycarbonyl)pyridine N -oxide in acetonitrile with trimethylsilyl cyanide and triethylamine, heated at reflux .

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-3-pyridin-2-ylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-4-7(10)8-3-1-2-6-11-8/h1-3,6-7H,4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFYCENTMKDUBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B581501.png)

![9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B581503.png)

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)